
3-(Methyl(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)amino)-1-phenylpropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Methyl(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)amino)-1-phenylpropan-1-ol is a complex organic compound known for its significant applications in pharmaceuticals and medicinal chemistry. This compound is structurally related to fluoxetine, a well-known selective serotonin reuptake inhibitor (SSRI) used in the treatment of depression and other mood disorders .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methyl(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)amino)-1-phenylpropan-1-ol typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-phenyl-3-(4-(trifluoromethyl)phenoxy)propylamine with methylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
3-(Methyl(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)amino)-1-phenylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
科学的研究の応用
3-(Methyl(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)amino)-1-phenylpropan-1-ol has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 3-(Methyl(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)amino)-1-phenylpropan-1-ol involves its interaction with specific molecular targets, such as serotonin reuptake transporters. By inhibiting the reuptake of serotonin, the compound increases the availability of this neurotransmitter in the synaptic cleft, leading to enhanced serotonergic neurotransmission . This mechanism is similar to that of fluoxetine, which is known for its antidepressant effects .
類似化合物との比較
Similar Compounds
Fluoxetine: A well-known SSRI with a similar structure and mechanism of action.
Paroxetine: Another SSRI with comparable pharmacological properties.
Sertraline: An SSRI with a different chemical structure but similar therapeutic effects.
Uniqueness
3-(Methyl(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)amino)-1-phenylpropan-1-ol is unique due to its specific trifluoromethyl group, which enhances its pharmacokinetic properties and increases its potency as an SSRI . This structural feature distinguishes it from other similar compounds and contributes to its effectiveness in treating mood disorders .
特性
分子式 |
C26H28F3NO2 |
|---|---|
分子量 |
443.5 g/mol |
IUPAC名 |
3-[methyl-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]-1-phenylpropan-1-ol |
InChI |
InChI=1S/C26H28F3NO2/c1-30(18-16-24(31)20-8-4-2-5-9-20)19-17-25(21-10-6-3-7-11-21)32-23-14-12-22(13-15-23)26(27,28)29/h2-15,24-25,31H,16-19H2,1H3 |
InChIキー |
UJFCKTUAABUFHP-UHFFFAOYSA-N |
正規SMILES |
CN(CCC(C1=CC=CC=C1)O)CCC(C2=CC=CC=C2)OC3=CC=C(C=C3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-chloro-6-[4-(dimethylamino)phenyl]-4-hydroxy-1H-quinolin-2-one](/img/structure/B13860324.png)
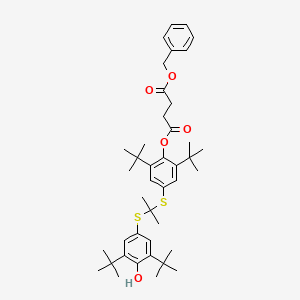

![(7,8,9,10-Tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxalin-2-yl)methanol](/img/structure/B13860336.png)
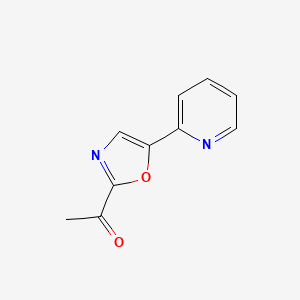
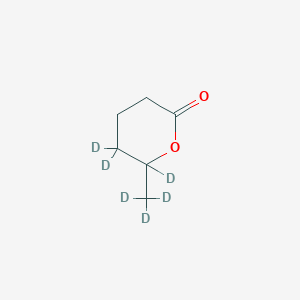
![2-{4-[(5-Nitropyridin-2-yl)methyl]piperazin-1-yl}ethanol](/img/structure/B13860357.png)
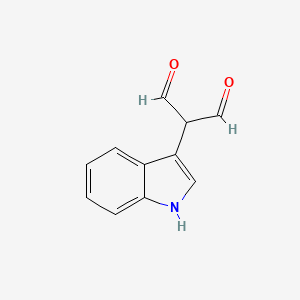
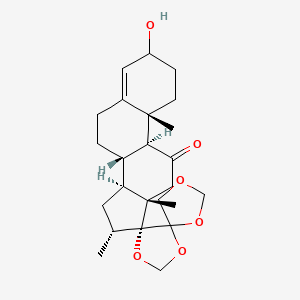

![1-Amino-3-[4-[4-[4-[[2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]urea](/img/structure/B13860379.png)
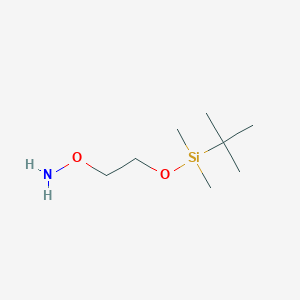
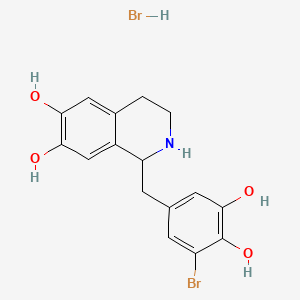
![3-[[3-(ethylamino)propylamino]methyl]-1H-quinolin-4-one](/img/structure/B13860395.png)
